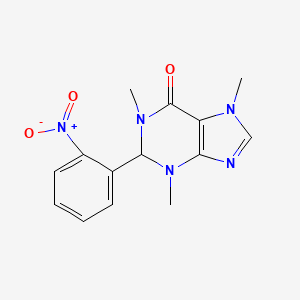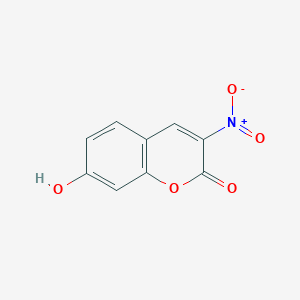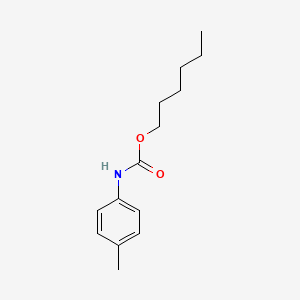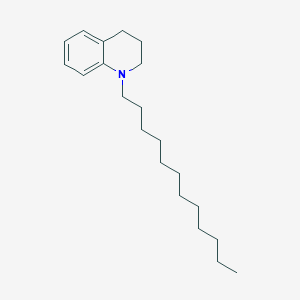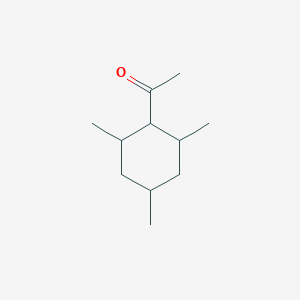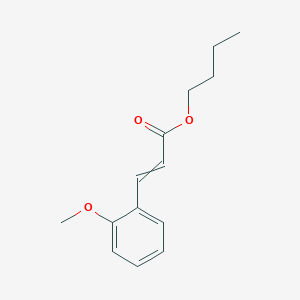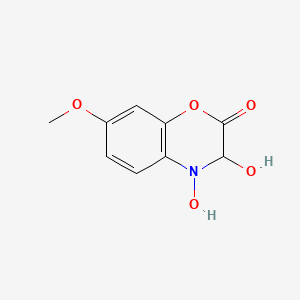![molecular formula C5H4Cl2F4N2O6 B14317225 2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane CAS No. 113689-57-9](/img/structure/B14317225.png)
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and nitro groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-difluoro-2-nitroethanol with dichloromethane in the presence of a base to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the halogen atoms can engage in substitution reactions. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane can be compared with similar compounds such as:
Dichlorodifluoroethylene: Known for its use as a refrigerant and solvent.
1,3-bis(2,2-difluoro-2-nitroethoxy)-2-propanol: Used in similar chemical reactions and applications.
Propriétés
Numéro CAS |
113689-57-9 |
|---|---|
Formule moléculaire |
C5H4Cl2F4N2O6 |
Poids moléculaire |
334.99 g/mol |
Nom IUPAC |
2-[dichloro-(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane |
InChI |
InChI=1S/C5H4Cl2F4N2O6/c6-5(7,18-1-3(8,9)12(14)15)19-2-4(10,11)13(16)17/h1-2H2 |
Clé InChI |
VJFAOGMITFPLRN-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])(F)F)OC(OCC([N+](=O)[O-])(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


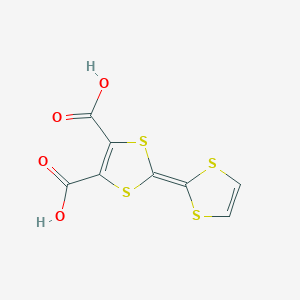
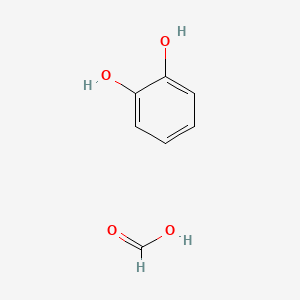
![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)
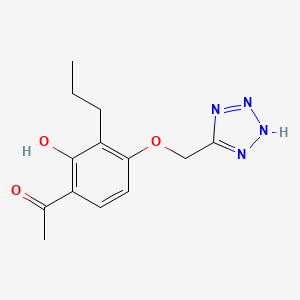
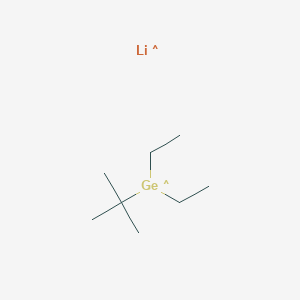
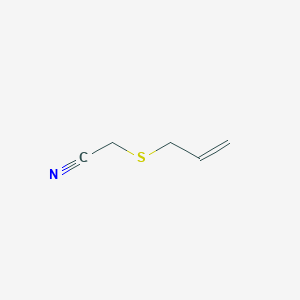
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
